molecular formula C22H23N5O2 B607885 GSK-J1 CAS No. 1373422-53-7

GSK-J1

カタログ番号: B607885
CAS番号: 1373422-53-7
分子量: 389.4 g/mol
InChIキー: AVZCPICCWKMZDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-J1 は、H3K27 ヒストン脱メチル化酵素 JMJD3 (KDM6B) および UTX (KDM6A) の非常に強力な阻害剤です。 JMJD3 (KDM6B) の細胞フリーアッセイで IC50 は 60 nM であり、他の試験済み脱メチル化酵素に対して 10 倍以上の選択性を示しています 。この化合物はエピジェネティクスの分野において重要であり、遺伝子発現と調節を研究するための科学研究で広く使用されてきました。

科学的研究の応用

Head and Neck Squamous Cell Carcinoma (HNSCC)

A study demonstrated that combining GSK-J1 with another inhibitor, TCP, resulted in significant anti-tumor effects in HNSCC models. The dual inhibition led to impaired cell proliferation and induced apoptosis in vitro, as well as inhibited tumor growth in vivo. The synergistic effect was attributed to the modulation of genes related to cancer pathways, with SPP1 identified as a key mediator .

Leukemia and Glioma

GSK-J4, a derivative of this compound, has shown efficacy in reducing tumor volume in xenograft models of ovarian cancer and has been implicated in the downregulation of pro-tumorigenic pathways. The compound's ability to induce H3K27 methylation suggests potential applications in treating various cancers .

Mastitis Treatment

Research indicates that this compound significantly alleviates inflammation in LPS-induced mastitis models. The compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by modifying their promoter regions through H3K27me3 recruitment. This suggests that JMJD3 inhibition could be a promising strategy for treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaDisease/ConditionMechanism of ActionKey Findings
OncologyHead and Neck Squamous Cell CarcinomaInhibition of JMJD3 leading to apoptosisSynergistic effects with TCP; reduced tumor growth
OncologyLeukemiaInduction of H3K27 methylationReduced tumor volume; downregulation of oncogenic pathways
Inflammatory DiseasesMastitisInhibition of pro-inflammatory cytokinesDecreased severity of inflammation; reduced cytokine levels

Case Study 1: Synergistic Effects on HNSCC

In a preclinical study involving HNSCC, this compound was used alongside TCP to evaluate its efficacy. Results indicated that this combination not only inhibited cell proliferation but also triggered apoptosis and senescence in cancer cells. Importantly, the study provided insights into the transcriptional changes associated with these effects, highlighting the potential for this compound as part of combination therapies in cancer treatment .

Case Study 2: Inflammation Modulation in Mastitis

In an experimental model of mastitis, this compound treatment led to significant reductions in inflammatory markers and improved histological outcomes. This case study underscores the potential therapeutic applications of this compound in managing inflammatory responses through epigenetic modulation .

生化学分析

Biochemical Properties

GSK-J1 is a selective inhibitor of the KDM6 subfamily of H3K27 demethylases, specifically binding to endogenous JMJD3 . It inhibits the demethylase activity of KDM5C more effectively than KDM5B, with IC50 values of 11 μM and 94 μM respectively when 1 mM α-ketoglutarate is present .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In HEK-293 cells, this compound inhibits the activity of transiently transfected JMJD3 and UTX . It also inhibits the production of TNF-α in primary macrophages in a H3K27-dependent manner . In MC3T3-E1 cells, this compound inhibits the expression of Runx2 and Osterix and ALP activity, and increases overall H3K27me3 levels .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active catalytic site of the enzyme, thereby inhibiting its demethylase activity . This leads to an increase in the levels of H3K27me3, an inhibitory chromatin mark . This modification directly interferes with the transcription of inflammatory-related genes by modifying their promoters .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in neonatal rat retinas, this compound treatment led to an increase in the number of proliferative and apoptotic cells . Furthermore, an increased number of immature cells were detected in the outer plexiform layer, with longer neuronal processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on carboplatin-resistant ovarian cancer, it was found that this compound had better treatment efficacy for carboplatin-resistant ovarian tumor xenografts .

Metabolic Pathways

This compound is involved in the demethylation of histone 3 lysine 27 trimethylation status (H3K27 me3), a process that is mediated by the Jumonji C domain-containing lysine demethylases KDM6A and KDM6B .

準備方法

GSK-J1 の合成には、重要な中間体の調製とその後のカップリングを含む複数のステップが含まれます。 反応条件には、多くの場合、ジメチルスルホキシド (DMSO) などの有機溶媒と触媒の使用が含まれ、反応を促進します

類似化合物との比較

GSK-J1 is unique due to its high selectivity and potency as a histone demethylase inhibitor. Similar compounds include:

These compounds share similar structures but differ in their selectivity and potency, making this compound a preferred choice for specific research applications.

生物活性

GSK-J1 is a selective inhibitor of the Jumonji C domain-containing histone demethylase JMJD3, primarily targeting the demethylation of histone H3 at lysine 27 (H3K27). Its biological activity has been extensively studied, particularly in the context of inflammation and epigenetic regulation.

This compound functions by inhibiting JMJD3, leading to an increase in trimethylation of H3K27 (H3K27me3), a repressive chromatin mark. This modification is crucial for regulating gene expression associated with inflammatory responses. The compound's selectivity is notable; it exhibits minimal off-target effects on other demethylases and protein kinases, making it a valuable tool for studying JMJD3's role in various biological processes.

Key Findings:

  • Selectivity : this compound selectively inhibits JMJD3 and UTX with an IC50 of approximately 60 nM for JMJD3, while showing negligible activity against other members of the JMJ family and unrelated proteins .
  • Inflammatory Response : In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated mouse mammary epithelial cells . This suggests potential therapeutic applications in inflammatory diseases.

1. LPS-Induced Mastitis Model

In a study investigating the effects of this compound on LPS-induced mastitis in mice, it was found that treatment with this compound led to a significant reduction in inflammation. Mechanistically, this compound treatment resulted in increased H3K27me3 levels at the promoters of inflammatory genes, thereby inhibiting their transcription. This study highlights this compound's potential as a therapeutic agent for inflammatory conditions.

Table 1: Effects of this compound on Inflammatory Cytokines

CytokineControl (LPS)This compound Treatment
TNF-αHighLow
IL-1βHighLow
IL-6HighLow

2. Anthelmintic Activity

This compound was also evaluated for its anthelmintic properties against Schistosoma mansoni. While GSK-J4 (a related compound) showed significant effects on schistosome motility and viability, this compound did not demonstrate similar activity, indicating its specificity towards histone demethylation rather than direct antiparasitic effects .

Pharmacological Implications

The selective inhibition by this compound provides insights into the role of JMJD3 in various diseases. Its ability to modulate inflammatory responses suggests that it could be explored further for treating conditions like rheumatoid arthritis or other inflammatory disorders.

Summary

This compound stands out as a potent and selective inhibitor of JMJD3, with significant implications for understanding epigenetic regulation in inflammation. Its ability to selectively enhance H3K27me3 levels positions it as a promising candidate for therapeutic interventions aimed at modulating inflammatory responses.

特性

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025614
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373422-53-7
Record name 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1373422-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does GSK-J1 exert its biological effects?

A1: this compound binds to the catalytic domain of histone demethylases UTX and JMJD3, inhibiting their enzymatic activity. [, , ] This inhibition prevents the removal of trimethyl groups from lysine 27 of histone H3 (H3K27me3), a repressive epigenetic mark. The resulting increase in H3K27me3 levels leads to chromatin condensation and gene silencing. [, , ]

Q2: What are the downstream consequences of UTX and JMJD3 inhibition by this compound?

A2: The specific consequences of this compound treatment vary depending on the cellular context and target genes affected. Studies have shown that this compound can:

  • Induce cell cycle arrest and apoptosis: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation and induce cell death. [, , ]
  • Modulate differentiation: this compound can influence cell fate decisions by altering the expression of lineage-specific genes. For example, it has been shown to enhance neuroectoderm differentiation from human pluripotent stem cells. []
  • Affect immune responses: this compound has been reported to modulate inflammatory responses, such as those observed in lipopolysaccharide-induced mastitis. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24N6O2, and its molecular weight is 408.47 g/mol.

Q4: Is there information available on the stability of this compound under different conditions?

A4: While specific stability data is limited in the provided abstracts, this compound's chemical structure suggests sensitivity to hydrolysis and oxidation. Proper storage conditions, potentially under inert atmosphere and controlled temperature, are likely crucial for maintaining its stability. Further research is needed to fully characterize its stability profile.

Q5: Does this compound possess any catalytic activity?

A5: this compound is an enzyme inhibitor and does not possess intrinsic catalytic activity. It exerts its effects by blocking the catalytic activity of its target enzymes, UTX and JMJD3. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, crystal structures of this compound in complex with its target enzymes (UTX, JMJD3) have been solved, providing insights into its binding mode and interactions with key amino acid residues. [, , ] These structural insights can guide further development of more potent and selective KDM inhibitors. []

Q7: How does modifying the structure of this compound affect its activity?

A7: While detailed SAR studies are not described in the provided research, the development of GSK-J4, a prodrug of this compound with improved cellular permeability, highlights the impact of structural modifications on biological activity. [, ] Further research exploring structural modifications could lead to the discovery of analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Q8: Are there any specific formulation strategies employed to enhance this compound's stability or bioavailability?

A8: While the provided abstracts don't explicitly describe formulation strategies for this compound, it's a common practice in drug development. Approaches like encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs could be explored to enhance its stability, solubility, and ultimately, its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Limited information regarding the ADME profile of this compound is available in the provided research. Further investigations are needed to fully characterize its pharmacokinetic properties, which are crucial for understanding its in vivo behavior and potential for clinical translation.

Q10: What is the safety profile of this compound?

A10: Comprehensive toxicological data for this compound is not yet available. While preclinical studies have not reported significant toxicity, further investigations are needed to fully assess its safety profile, especially regarding potential long-term effects.

Q11: Are there strategies to improve this compound delivery to specific tissues or cells?

A14: Research suggests that targeted delivery strategies can enhance this compound's therapeutic efficacy. One study successfully utilized hyaluronic acid-decorated metal-organic frameworks (HA@MOF) to deliver this compound specifically to ovarian cancer cells, resulting in improved treatment outcomes. [] This highlights the potential of nanotechnology and other targeted drug delivery approaches for optimizing this compound's therapeutic index.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。